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Introduction
(4-Isobutyrylphenyl)boronic acid is a bifunctional organic compound of significant interest in

medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety

and an isobutyryl group, makes it a valuable building block in cross-coupling reactions, such as

the Suzuki-Miyaura coupling, for the synthesis of complex molecules. Boronic acids are known

for their unique chemical properties, including their ability to form reversible covalent bonds

with diols, which has led to their exploration as sensors and in drug delivery systems.

The isobutyryl group introduces a ketone functionality and an aliphatic chain, which can

influence the molecule's solubility, reactivity, and biological activity. Accurate and

comprehensive characterization of this molecule is paramount for its effective use in research

and development. This guide provides an in-depth analysis of the key spectroscopic techniques

used to elucidate and confirm the structure of (4-Isobutyrylphenyl)boronic acid: Nuclear

Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The causality behind experimental choices and the logic of spectral

interpretation are emphasized to provide a field-proven perspective for researchers, scientists,

and drug development professionals.

Molecular Structure
Caption: Molecular structure of (4-Isobutyrylphenyl)boronic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (4-Isobutyrylphenyl)boronic acid, both ¹H and ¹³C NMR are

essential for unambiguous structure confirmation.

¹H NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical when analyzing boronic acids by NMR.

Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) because

it disrupts the intermolecular hydrogen bonding and the potential formation of cyclic anhydrides

(boroxines), which can lead to broad signals.[1] The acidic protons of the boronic acid group

are also more likely to be observed in DMSO-d₆.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.05 s (broad) 2H B(OH)₂

~7.90 d, J ≈ 8.5 Hz 2H
Ar-H (ortho to

isobutyryl)

~7.80 d, J ≈ 8.5 Hz 2H
Ar-H (ortho to boronic

acid)

~3.60 sept, J ≈ 6.8 Hz 1H CH(CH₃)₂

~1.10 d, J ≈ 6.8 Hz 6H CH(CH₃)₂

Interpretation:

Aromatic Protons (δ 7.80-7.90): The aromatic region is expected to show two distinct

doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted

benzene ring. The electron-withdrawing nature of both the isobutyryl and boronic acid groups

will deshield the aromatic protons, shifting them downfield. The protons ortho to the strongly

deshielding carbonyl group are predicted to be slightly further downfield than those ortho to

the boronic acid group.
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Boronic Acid Protons (δ ~8.05): A broad singlet corresponding to the two hydroxyl protons of

the boronic acid group is anticipated. Its broadness is due to chemical exchange with any

residual water in the solvent and quadrupole broadening from the adjacent boron atom.

Isobutyryl Protons (δ 3.60 and 1.10): The methine proton of the isobutyl group is expected to

appear as a septet around 3.60 ppm due to coupling with the six equivalent methyl protons.

These six methyl protons will, in turn, appear as a doublet around 1.10 ppm, coupled to the

single methine proton.

¹³C NMR Spectroscopy
Expertise & Experience: In ¹³C NMR spectra of arylboronic acids, the carbon atom directly

attached to the boron (C-B) often exhibits a broad signal or is sometimes not observed at all.[2]

This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B isotopes

have nuclear spins greater than 1/2).

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~200.0 C=O

~138.0 Ar-C (para to boronic acid)

~134.5 Ar-CH (ortho to boronic acid)

~130.0 (broad) Ar-C-B

~128.5 Ar-CH (ortho to isobutyryl)

~35.0 CH(CH₃)₂

~18.0 CH(CH₃)₂

Interpretation:

Carbonyl Carbon (δ ~200.0): The ketone carbonyl carbon is the most deshielded and will

appear significantly downfield.
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Aromatic Carbons (δ 128.5-138.0): Four signals are expected for the aromatic carbons. The

ipso-carbon attached to the isobutyryl group will be downfield due to the carbonyl's

deshielding effect. The carbon attached to the boron is also expected to be downfield but, as

mentioned, may be broad. The two sets of aromatic CH carbons will be in the typical

aromatic region.

Aliphatic Carbons (δ 18.0 and 35.0): The methine and methyl carbons of the isobutyryl group

will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of (4-Isobutyrylphenyl)boronic acid into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully

dissolved.

Data Acquisition:

Insert the sample into a 500 MHz (or higher field) NMR spectrometer.

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A

longer acquisition time and a higher sample concentration (20-30 mg) may be necessary

to obtain a good spectrum for the quaternary carbons.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Caption: Workflow for NMR sample preparation and analysis.
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Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is an excellent technique for identifying the key

functional groups present in a molecule. For (4-Isobutyrylphenyl)boronic acid, we are

particularly interested in the stretches corresponding to the O-H of the boronic acid, the C=O of

the ketone, and the B-O bond. Attenuated Total Reflectance (ATR) is a modern, convenient

alternative to traditional KBr pellets, requiring minimal sample preparation.

Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Broad, Strong
O-H stretch (boronic acid, H-

bonded)

~2970 Medium C-H stretch (aliphatic)

~1680 Strong C=O stretch (aryl ketone)

~1605, ~1480 Medium-Strong C=C stretch (aromatic)

~1360 Strong B-O stretch

~850 Strong
C-H bend (para-disubstituted

ring)

Interpretation:
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O-H Stretch (3300-3500 cm⁻¹): A very broad and intense absorption in this region is the

hallmark of the hydrogen-bonded O-H groups of the boronic acid.[3]

C=O Stretch (~1680 cm⁻¹): A strong, sharp peak around 1680 cm⁻¹ is definitive for the

carbonyl group of the aryl ketone. Conjugation with the aromatic ring lowers the frequency

from that of a typical aliphatic ketone (~1715 cm⁻¹).

B-O Stretch (~1360 cm⁻¹): A strong absorption around 1360 cm⁻¹ is characteristic of the B-O

single bond stretch in boronic acids.[4]

Aromatic and Aliphatic Stretches: The aromatic C=C stretches appear in their typical region.

The aliphatic C-H stretches from the isobutyryl group will be present just below 3000 cm⁻¹. A

strong out-of-plane C-H bending vibration around 850 cm⁻¹ provides further evidence for 1,4-

disubstitution on the benzene ring.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This

is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

Sample Application: Place a small amount of the solid (4-Isobutyrylphenyl)boronic acid
sample directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the

sample, ensuring good contact with the crystal.

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically

ratio the sample spectrum against the background to generate the final transmittance or

absorbance spectrum.

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and, through

fragmentation patterns, valuable structural information. Electrospray ionization (ESI) is a soft
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ionization technique well-suited for polar molecules like boronic acids and is less likely to cause

extensive fragmentation than electron ionization (EI). The choice of positive or negative ion

mode can significantly affect the resulting spectrum. For boronic acids, both modes can be

informative.

Predicted Mass Spectrometry Data (ESI)

Molecular Formula: C₁₀H₁₃BO₃

Molecular Weight: 192.02 g/mol

Positive Ion Mode ([M+H]⁺):m/z 193.10

Negative Ion Mode ([M-H]⁻):m/z 191.08

Key Fragmentation Patterns:

A common fragmentation pathway for boronic acids is the loss of water (H₂O, 18 Da).[5] For (4-
Isobutyrylphenyl)boronic acid, cleavage at the acyl group is also highly probable.

[M+H - H₂O]⁺:m/z 175.09

[M+H - C₃H₇]⁺ (loss of isopropyl radical):m/z 150.04 (acylium ion)

[C₄H₇O]⁺ (isobutyryl cation):m/z 71.05

Caption: Plausible ESI-MS fragmentation of (4-Isobutyrylphenyl)boronic acid.
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Experimental Protocol: Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a stock solution of (4-Isobutyrylphenyl)boronic acid at

approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL

using the same solvent.

Data Acquisition:

Infuse the diluted sample solution into the ESI source of the mass spectrometer at a

constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in both positive and negative ion modes over a relevant mass

range (e.g., m/z 50-500).

If fragmentation is not observed, perform tandem MS (MS/MS) by selecting the molecular

ion as the precursor and applying collision-induced dissociation (CID) to elicit

fragmentation.
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Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic

fragment ions. Use the accurate mass data to confirm elemental compositions.

Conclusion
The comprehensive analysis of (4-Isobutyrylphenyl)boronic acid using NMR, IR, and MS

provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy

elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the

presence of key functional groups (boronic acid and ketone), and mass spectrometry verifies

the molecular weight and provides insight into the molecule's stability and fragmentation

pathways. The protocols and interpretations detailed in this guide are grounded in established

principles of analytical chemistry and provide a robust framework for the characterization of this

and similar arylboronic acid derivatives, ensuring scientific integrity and enabling confident

progression in research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b180320#spectroscopic-data-nmr-ir-ms-
of-4-isobutyrylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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